7-Chloro-4-methylsulfanylquinoline
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Overview
Description
7-Chloro-4-methylsulfanylquinoline is a quinoline derivative known for its significant biological and chemical properties. Quinolines are nitrogen-based heterocyclic aromatic compounds that have been widely studied due to their diverse applications in medicinal chemistry, particularly for their antimicrobial, antimalarial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methylsulfanylquinoline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,7-dichloroquinoline with thiols under basic conditions to introduce the methylsulfanyl group at the 4-position . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-methylsulfanylquinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chloro group at the 7-position can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-4-methylsulfanylquinoline has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 7-Chloro-4-methylsulfanylquinoline involves its interaction with various molecular targets. In antimalarial applications, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death. In cancer cells, it may induce apoptosis through the generation of reactive oxygen species and disruption of mitochondrial function .
Comparison with Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-hydroxyquinoline: Exhibits antimicrobial properties.
7-Chloro-4-methoxyquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness: 7-Chloro-4-methylsulfanylquinoline stands out due to its unique combination of a chloro and methylsulfanyl group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
5453-90-7 |
---|---|
Molecular Formula |
C10H8ClNS |
Molecular Weight |
209.70 g/mol |
IUPAC Name |
7-chloro-4-methylsulfanylquinoline |
InChI |
InChI=1S/C10H8ClNS/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3 |
InChI Key |
OARUTHXOENJFGL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
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